N-prop-2-ynylaniline

Description

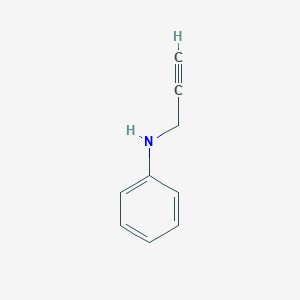

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-ynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-8-10-9-6-4-3-5-7-9/h1,3-7,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKIWEYIOKPHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308268 | |

| Record name | N-prop-2-ynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14465-74-8 | |

| Record name | NSC202884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-prop-2-ynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to N Prop 2 Ynylaniline Derivatives

N-Alkylation Protocols for Aniline (B41778) Propargylation

The most direct route to N-prop-2-ynylaniline derivatives involves the N-alkylation of anilines, a process commonly referred to as propargylation. This method typically utilizes propargyl halides as the alkylating agent in the presence of a base.

Alkylation with Propargyl Halides and Substituted Anilines

The reaction of substituted anilines with propargyl halides, such as propargyl bromide, is a fundamental method for the synthesis of N-propargylanilines. niscpr.res.inmdpi.com This reaction is versatile, allowing for the use of a wide range of substituted anilines to produce a diverse library of this compound derivatives. For instance, N-cyano- and N-benzenesulfonyl-N-propargylanilines can be synthesized by treating the corresponding N-substituted anilines with propargyl bromide in the presence of anhydrous potassium carbonate in a suitable solvent like dry acetonitrile (B52724) or acetone (B3395972). niscpr.res.in

The general applicability of this method extends to various aniline substrates, including those with electron-donating, electron-neutral, and electron-withdrawing groups. acs.org Even sterically hindered anilines, such as ortho-substituted ones, can undergo this N-alkylation. acs.org The reaction of aniline with propargyl bromide in ethanol (B145695) has been used to produce this compound. acs.org

Optimization of Reaction Parameters: Influence of Solvent and Base on Yield and Selectivity

The efficiency and selectivity of the N-alkylation of anilines are highly dependent on the choice of solvent and base. A variety of conditions have been explored to optimize the synthesis of this compound derivatives.

The selection of the base is critical. While strong bases like sodium hydride can be used, milder bases such as potassium carbonate (K₂CO₃) are often preferred and have proven effective. niscpr.res.innih.gov In some cases, the use of cesium fluoride-celite has been employed as a solid base for the N-alkylation of anilines with alkyl halides in acetonitrile. researchgate.net The choice of base can also influence the chemoselectivity, determining whether mono- or di-alkylation occurs. rsc.org

The solvent plays a crucial role in the reaction outcome. Aprotic polar solvents are generally favored for SN2 type reactions. Acetone has been found to be an effective solvent, particularly when used with K₂CO₃ as the base. nih.gov Other solvents like acetonitrile are also commonly used. niscpr.res.inmdpi.com The use of ionic liquids as solvents has been investigated as a greener alternative, demonstrating good yields for N-monoalkylation. rsc.org Microwave irradiation has also been employed to promote the reaction, with acetonitrile being a suitable solvent in these conditions. mdpi.comresearchgate.net

The interplay between the solvent and base is key to maximizing the yield and selectivity. For example, in the synthesis of (prop-2-ynyloxy)benzene derivatives, a related class of compounds, the combination of K₂CO₃ in acetone proved to be optimal. nih.gov The reaction conditions, including temperature and reaction time, are also important factors that are often optimized to achieve the desired product in high yield. mdpi.comnih.gov

Table 1: Optimization of Reaction Conditions for N-propargylation of Anilines This table is interactive and showcases data on how different solvents and bases affect the yield of N-propargylated aniline derivatives.

| Aniline Derivative | Propargylating Agent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-cyanoaniline | Propargyl bromide | K₂CO₃ | Acetonitrile | - | niscpr.res.in |

| N-benzenesulfonylaniline | Propargyl bromide | K₂CO₃ | Acetone | - | niscpr.res.in |

| 4-aminophenol | Propargyl bromide | K₂CO₃ (4 eq.) | Acetone | 76 | nih.gov |

| Aniline | Propargyl bromide | - | Ethanol | 64 | acs.org |

| Aniline derivatives | Propargyl bromide | K₂CO₃ | Acetonitrile | 62-72 | mdpi.comresearchgate.net |

| Substituted anilines | Alkyl halides | CsF-Celite | Acetonitrile | - | researchgate.net |

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions offer an efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single synthetic operation. These strategies have been successfully applied to the synthesis of this compound derivatives and their subsequent transformation into valuable heterocyclic structures.

Reductive One-Pot Cyclization-Aromatization Pathways

A notable one-pot strategy involves the reductive cyclization-aromatization of ortho-nitro-N-propargylaniline compounds. rsc.orgrsc.org This method allows for the synthesis of quinoxaline (B1680401) or quinolin-8-amine derivatives, with the regioselectivity being dependent on the substitution pattern of the alkyne. rsc.orgrsc.org The reaction is typically carried out using a reducing agent like sodium dithionite (B78146) or stannous chloride (SnCl₂·2H₂O) under acidic conditions. rsc.orgrsc.org For instance, starting from ortho-nitro-N-propargylanilines, treatment with SnCl₂·2H₂O can lead to the formation of 2-methylquinoxalines in good yields. rsc.orgresearchgate.net This process involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization onto the alkyne and subsequent aromatization.

Selective Annulation Reactions for Heterocycle Formation

This compound serves as a key precursor for the synthesis of various heterocycles through selective annulation reactions. These reactions involve the formation of a new ring fused to the aniline moiety. A prominent example is the synthesis of quinolines. mdpi.comacs.org

One approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. acs.org For example, treatment of N-(3-phenyl-2-propynyl)aniline with iodine and sodium bicarbonate in acetonitrile leads to the formation of 3-iodo-4-phenylquinoline. acs.org This reaction proceeds through an iodonium (B1229267) intermediate, followed by intramolecular nucleophilic attack of the aniline's aromatic ring onto the activated alkyne, and subsequent oxidation to the quinoline (B57606). acs.org

Furthermore, N-propargylamines can undergo tandem reactions to form polysubstituted pyrroles. researchgate.net These cascade processes can involve a base-catalyzed Michael addition followed by either an alkyne carbocyclization or an aza-Claisen rearrangement and subsequent cyclization. researchgate.net Gold and copper salts have also been shown to be effective catalysts for the reaction of ketones with propargylamine, leading to the formation of functionalized pyridines through a sequence of amination, regioselective 6-endo-dig cyclization, and aromatization. acs.org

Advanced Chemical Transformations and Mechanistic Investigations Involving N Prop 2 Ynylaniline

Cyclization and Annulation Reactions

Cyclization reactions of N-prop-2-ynylaniline and its derivatives are prominent in the synthesis of nitrogen-containing heterocycles. These transformations can proceed through various mechanisms, including hydroarylation, hydroamination, radical pathways, and cycloadditions, often facilitated by transition metal or Lewis acid catalysts.

Intramolecular Hydroarylation and Hydroamination Processes

Intramolecular hydroarylation and hydroamination of this compound derivatives involve the addition of an N-H or C-H bond across the alkyne, leading to the formation of five- or six-membered rings. The regioselectivity of these reactions is a key aspect, often influenced by the nature of the catalyst and the substituents on the aniline (B41778) ring.

Gold catalysts are particularly effective in activating the alkyne moiety of this compound derivatives towards nucleophilic attack. Gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines serves as a powerful method for constructing tetrahydroquinoline skeletons. organic-chemistry.org For instance, the treatment of N-tosyl-N-(3-phenylprop-2-yn-1-yl)aniline with a gold catalyst under aerobic conditions can lead to the formation of 4-phenyl-1,2-dihydroquinoline, although partial oxidation to 4-phenylquinoline (B1297854) can also occur. benchchem.com The choice of the N-protecting group is crucial; for example, an N-trifluoroacetyl analog may fail to undergo the same transformation, highlighting the role of the substituent in stabilizing reactive intermediates. benchchem.com

In more complex systems, such as 2-alkynyl-N-propargylanilines, gold catalysis can initiate a cascade cyclization. kyoto-u.ac.jpnih.gov This process involves the initial gold-catalyzed cyclization to form an indole (B1671886), followed by a 1,3-migration of the propargyl group from the nitrogen to the C3 position of the indole, generating an allene (B1206475) intermediate. kyoto-u.ac.jpnih.gov This allenyl indole can then undergo a subsequent intramolecular hydroarylation to furnish tetracyclic indoline (B122111) frameworks. kyoto-u.ac.jpnih.gov Theoretical studies have provided deeper insights into this mechanism, suggesting that the formation of the allene intermediate is the rate-limiting step. nih.govresearchgate.net

| Substrate | Catalyst System | Product(s) | Yield (%) | Reference |

| N-Tosyl-N-(3-phenylprop-2-yn-1-yl)aniline | Gold catalyst | 4-Phenyl-1,2-dihydroquinoline & 4-Phenylquinoline | 25 & 56 | benchchem.com |

| 2-Alkynyl-N-propargylaniline | IPrAuCl/AgSbF6 | Tetracyclic indoline | 74 | kyoto-u.ac.jp |

| N-Aryl propargylamines | XPhosAuNTf2 | Tetrahydroquinolines | up to 87 | organic-chemistry.org |

Main group metal Lewis acids, such as tin(II) chloride (SnCl₂) and indium(III) chloride (InCl₃), have emerged as effective catalysts for the intramolecular cyclization of N-propargyl aniline derivatives. rsc.orgresearchgate.net These catalysts can promote both hydroamination and hydroarylation pathways, with the regioselectivity being dependent on the substitution pattern of the substrate. rsc.orgrsc.org

For mono-propargylated aromatic ortho-diamines, these catalysts facilitate annulations under aerobic conditions. rsc.orgresearchgate.net The reaction can proceed via a 6-exo-dig cyclization in the case of hydroamination to form quinoxalines, or a 6-endo-dig cyclization in hydroarylation to yield quinolin-8-amines. rsc.orgrsc.org One-pot syntheses starting from ortho-nitro N-propargyl anilines are also possible, using stoichiometric amounts of SnCl₂·2H₂O or indium powder to effect both reduction of the nitro group and subsequent cyclization. rsc.orgresearchgate.net Interestingly, simple N-(prop-2-yn-1-yl)-p-toluidine with a terminal alkyne does not readily undergo cyclization under these conditions, whereas internal alkynes provide small amounts of the hydroarylation product. rsc.orgrsc.org

Radical Cyclization Pathways and Spirocyclic Product Formation

This compound derivatives are also amenable to radical cyclization reactions, which provide access to complex spirocyclic architectures. benchchem.com A notable example is the ZnBr₂/Oxone-mediated radical ipso-cyclization of N-tosyl-N-(prop-2-yn-1-yl)anilines. nih.govrsc.org This transformation proceeds regioselectively to afford 1-azaspiro[4.5]deca-3,6,9-trien-8-ones. nih.govrsc.org The reaction is believed to proceed through a radical ipso-cyclization pathway, where a bromine radical, generated from ZnBr₂ and Oxone, initiates the process. nih.govresearchgate.net This method is particularly valuable for the construction of quaternary carbon centers. nih.gov The mechanism involves the addition of a bromine radical to the alkyne, followed by cyclization onto the aromatic ring at the ipso-position, leading to dearomatization and formation of the spirocyclic core. researchgate.net

Oxidative Cyclization to Heterocyclic Systems (e.g., 2,1-Benzisoxazoles)

The oxidative cyclization of this compound precursors can lead to the formation of various oxygen-containing heterocycles. A significant transformation in this category is the synthesis of 2,1-benzisoxazoles, also known as anthranils. Unprotected 2-alkynylanilines can undergo a domino oxidative cyclization to yield these products when treated with a silver catalyst and an oxidant like Oxone. universite-franco-italienne.org This reaction is distinct from the gold-catalyzed hydroarylation, as switching the catalyst from gold to silver dramatically alters the reaction outcome. universite-franco-italienne.org

The proposed mechanism for this silver-catalyzed reaction suggests that the oxidation of the amino group of the 2-alkynylaniline by Oxone occurs faster than the hydroamination step. universite-franco-italienne.org This leads to a cascade process that ultimately forms the 2,1-benzisoxazole skeleton. universite-franco-italienne.org This method provides a novel route to anthranil (B1196931) derivatives, which are important precursors for other heterocyclic systems like quinolines and acridines. nih.gov

Intramolecular Nitrile Oxide-Alkyne Cycloaddition

The intramolecular [3+2] cycloaddition between a nitrile oxide and the alkyne moiety of this compound derivatives offers a powerful strategy for the construction of fused isoxazole (B147169) systems. mdpi.commdpi.com In this process, a nitrile oxide is generated in situ from a precursor, which then undergoes a cycloaddition with the tethered alkyne.

For example, a derivative of this compound, 4-chloro-N-(3-methyl-1-nitrobutan-2-yl)-N-(prop-2-ynyl)aniline, can be converted to its corresponding nitrile oxide in the presence of 4-chlorophenylisocyanate and triethylamine. nih.goviucr.org This intermediate then undergoes an intramolecular cycloaddition to yield a dihydropyrrolo[3,4-c]isoxazole derivative. nih.goviucr.org This type of reaction, often referred to as an intramolecular nitrile oxide cycloaddition (INOC), is a highly efficient method for creating complex polycyclic structures in a single step with high regio- and stereoselectivity. researchgate.net The rigidity of the precursor can lock the nitrile oxide and alkyne in close proximity, facilitating the intramolecular reaction and leading to specific substitution patterns in the resulting isoxazole ring that might be difficult to achieve through intermolecular routes. mdpi.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Click Chemistry Applications

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, prized for its high efficiency, regioselectivity, and mild reaction conditions. researchgate.net This reaction facilitates the rapid and reliable construction of 1,4-disubstituted 1,2,3-triazole rings from a terminal alkyne and an azide (B81097). nih.gov this compound, with its terminal alkyne group, is an ideal substrate for such transformations.

The fundamental application of this compound in CuAAC is the synthesis of 1-substituted-4-(phenylaminomethyl)-1H-1,2,3-triazoles. The reaction involves the coupling of this compound with various organic azides in the presence of a copper(I) catalyst. The copper(I) source is often generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or by using a copper(I) salt such as CuI. scielo.br The resulting triazole ring is exceptionally stable under both metabolic and chemical degradation conditions, making it a valuable linker in medicinal chemistry and materials science. nih.gov The reaction is tolerant of a wide array of functional groups on the azide partner, enabling the creation of diverse molecular libraries from the common this compound precursor.

The true synthetic power of using this compound in click chemistry is demonstrated in the assembly of complex hybrid molecules. A notable example is the synthesis of novel aminonaphthoquinone-1,2,3-triazole hybrids. In this process, a derivative, 2-(prop-2-ynylamino)naphthalene-1,4-dione, undergoes a copper-catalyzed click reaction with various azidomethyl-benzene derivatives. nih.gov This strategy effectively links the biologically significant naphthoquinone core with a triazole unit, which can be further functionalized.

Research has shown the successful synthesis of a series of these hybrid molecules, which were subsequently evaluated for their biological activities. nih.govnih.gov For instance, the reaction between 2-(prop-2-ynylamino)naphthalene-1,4-dione and substituted benzyl (B1604629) azides yields the corresponding triazole conjugates, which have been investigated as potential anticancer agents. nih.gov

| Naphthoquinone Precursor | Azide Partner | Resulting Hybrid Molecule Class | Reference |

|---|---|---|---|

| 2-(prop-2-ynylamino)naphthalene-1,4-dione | Azidomethyl-benzene derivatives | Aminonaphthoquinone-1,2,3-triazole hybrids | nih.gov |

| O-propargylated naphthoquinone (from Lawsone) | Alkyl or Aryl Azides | 1,2,3-Triazole-naphthoquinone conjugates | nih.gov |

Diversification via Oxidation and Reduction Reactions

The this compound scaffold can be chemically diversified through oxidation and reduction reactions targeting either the aniline or the alkyne moiety.

Oxidation: The prop-2-yn-1-yl group is susceptible to oxidation, which can lead to the formation of corresponding carbonyl compounds under appropriate conditions using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com Oxidation of the aniline ring can also occur, potentially forming quinone-like structures. benchchem.com

Reduction: The aniline portion of the molecule, particularly when substituted with electron-withdrawing groups like a nitro group, can be readily reduced. For example, ortho-nitro N-propargyl anilines can be reduced to their corresponding ortho-diamines using reagents such as sodium dithionite (B78146) or tin(II) chloride dihydrate (SnCl₂·2H₂O). rsc.orgrsc.org This transformation is a key step in one-pot syntheses of more complex heterocyclic systems like quinoxalines. rsc.org

Electrophilic and Nucleophilic Substitution Reactions on Aromatic and Alkyne Moieties

The dual functionality of this compound allows it to participate in both electrophilic and nucleophilic substitution reactions. A significant transformation is the electrophile-promoted intramolecular cyclization to form substituted quinolines. orgsyn.org

In this reaction, an electrophile such as molecular iodine (I₂) or iodine monochloride (ICl) activates the alkyne's carbon-carbon triple bond. acs.org This activation facilitates an intramolecular nucleophilic attack from the electron-rich aniline ring onto the activated alkyne. The reaction proceeds via a 6-endo-dig cyclization pathway. The resulting dihydroquinoline intermediate is then oxidized, either by excess iodine or upon exposure to air during workup, to yield the stable, aromatic 3-iodoquinoline (B1589721) product. orgsyn.orgacs.org This method provides a direct route to functionalized quinolines from readily available N-(2-alkynyl)anilines. orgsyn.org

While the aniline ring is generally electron-rich and favors electrophilic substitution, the introduction of strong electron-withdrawing groups can make it susceptible to nucleophilic aromatic substitution (NAS). masterorganicchemistry.com In such cases, a nucleophile attacks the electron-poor ring, displacing a leaving group. masterorganicchemistry.com

Visible-Light-Induced Oxidative Formylation Reactions

A novel and green transformation involving this compound derivatives is the visible-light-induced oxidative formylation. In this process, N-alkyl-N-(prop-2-yn-1-yl)anilines are converted into the corresponding N-alkyl-N-phenylformamides in good yields. rsc.org This reaction is notable for proceeding under mild conditions, using molecular oxygen from the air as the oxidant, and, crucially, without the need for an external photosensitizer. rsc.orgrsc.org

The reaction is typically carried out by irradiating a solution of the substrate (e.g., N,N-di(prop-2-yn-1-yl)aniline) in a solvent like acetone (B3395972) with blue LEDs (420-425 nm) at room temperature. rsc.org This method represents an environmentally benign pathway to formamides, which are important synthetic intermediates.

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| N,N-di(prop-2-yn-1-yl)aniline | Blue LED (420-425 nm), Acetone, Air, rt, 18 h | N-(prop-2-yn-1-yl)-N-phenylformamide | 76% |

Detailed Mechanistic Postulations and Studies of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the synthetic utility of this compound.

CuAAC Mechanism: The widely accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate from this compound. This intermediate then reacts with the organic azide in a stepwise manner, proceeding through a six-membered copper-triazolide intermediate before reductive elimination releases the 1,4-disubstituted triazole product and regenerates the catalyst.

Electrophilic Cyclization Mechanism: The iodine-promoted synthesis of quinolines is proposed to begin with the coordination of an iodine cation (I⁺) to the alkyne's triple bond, forming a cyclic iodonium (B1229267) intermediate. orgsyn.orgacs.org This is followed by a nucleophilic attack from the ortho-position of the aniline ring onto one of the alkyne carbons (6-endo-dig cyclization). This step forms a dihydroquinoline intermediate, which subsequently undergoes aromatization through oxidation to furnish the final quinoline (B57606) product. orgsyn.org

Visible-Light-Induced Formylation Mechanism: Mechanistic studies, including experiments with radical scavengers and ¹⁸O₂, have revealed a complex pathway for the oxidative formylation. rsc.orgrsc.org The reaction is initiated by the substrate itself, which acts as a photosensitizer upon absorbing visible light. It is believed to generate both singlet oxygen (¹O₂) via energy transfer and a superoxide (B77818) radical anion (O₂˙⁻) through a single electron transfer pathway. rsc.org These reactive oxygen species are responsible for the oxidative cleavage of one of the propargyl groups, ultimately leading to the formation of the formamide (B127407) product. Interestingly, the formamide product can also act as a photosensitizer, contributing to the reaction's progression. rsc.org

Lewis Acid-Catalyzed Annulation Mechanism: In the presence of Lewis acids like SnCl₂ or InCl₃, ortho-amino N-propargyl anilines undergo annulation reactions. rsc.org The mechanism is substituent-dependent. Terminal alkynes (R=H) on the propargyl group lead to quinoxalines via a 6-exo-dig hydroamination pathway. In contrast, internal alkynes (e.g., R=Et) favor a 6-endo-dig hydroarylation, producing quinolin-8-amines. rsc.orgrsc.org The reaction requires molecular oxygen, which is believed to facilitate the final oxidation of a dihydro-heterocycle intermediate to the aromatic product. rsc.org

Applications in Medicinal Chemistry and Chemical Biology Research

Exploration of Biological Activity and Biomolecular Interactions

N-prop-2-ynylaniline serves as a crucial scaffold in the synthesis of molecules with diverse biological activities. Its derivatives have been investigated for their interactions with various biomolecules, leading to the development of potent inhibitors for several enzymes. The propargyl group of this compound is a key feature, allowing for covalent modifications and specific interactions within the active sites of target proteins. The reactivity of the alkyne group makes it a valuable component in the design of compounds for antimicrobial, antitumor, and other therapeutic applications. semanticscholar.org The structure of this compound, with its reactive alkyne group, provides a versatile platform for creating complex molecules with significant medicinal potential. semanticscholar.org

Enzyme Inhibition Studies and Therapeutic Target Identification

The this compound moiety has been integral to the design of inhibitors for several key enzymes implicated in disease, including thymidylate synthase, DNA polymerase theta, and urease.

Thymidylate synthase (TS) is a critical enzyme for DNA biosynthesis, making it a prime target for anticancer drugs. mdpi.com this compound has been used as a foundational structure for creating lipophilic inhibitors of TS. capes.gov.bracs.org In one study, 26 novel inhibitors were synthesized, each containing an N-((3,4-dihydro-2-methyl-6-quinazolinyl)methyl)-N-prop-2-ynylaniline core. capes.gov.bracs.org These compounds were designed to be devoid of a glutamate (B1630785) residue, a common feature in many TS inhibitors. capes.gov.bracs.org

The inhibitory activity of these compounds was tested against both E. coli and human TS. Several key findings emerged from this research:

Substituents on the aniline (B41778) ring significantly influence binding affinity. A 3-substituent like CF3, iodo, or ethynyl (B1212043) can enhance binding by up to a factor of 10. acs.org

A strongly electron-withdrawing group, such as NO2 or CF3SO2, at the 4-position can increase binding by two orders of magnitude. acs.org

A 4-C6H5SO2 substituent provides both electron-withdrawing properties and a van der Waals interaction with a hydrophobic surface at the active site's entrance. capes.gov.bracs.org

One of the most potent compounds from this series, 4-(N-((3,4-dihydro-2-methyl-6-quinazolinyl)methyl)-N-prop-2-ynylamino)phenyl phenyl sulfone, exhibited a K(is) of 12 nM against human TS. capes.gov.bracs.org Another derivative, 3-chloro-N-((3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl)-4-(phenylsulfinyl)-N-(prop-2-ynyl)-aniline, showed a K(i) of 27 nM. nih.govmolaid.com These findings highlight the importance of the this compound scaffold in the development of potent TS inhibitors.

Table 1: Inhibition of Human Thymidylate Synthase by this compound Derivatives

| Compound | K(i) (nM) |

|---|---|

| 4-(N-((3,4-dihydro-2-methyl-6-quinazolinyl)methyl)-N-prop-2-ynylamino)phenyl phenyl sulfone | 12 capes.gov.brnih.gov |

| 3-chloro-N-((3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl)-4-(phenylsulfinyl)-N-(prop-2-ynyl)-aniline | 27 nih.govmolaid.com |

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a key enzyme in microhomology-mediated end-joining (MMEJ), a pathway for repairing DNA double-strand breaks. uniprot.org Its role in cancer, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations, has made it an attractive target for drug discovery. rcsb.org Research has focused on developing selective inhibitors of human Polθ. rcsb.org While direct studies on this compound itself as a Polθ inhibitor are not extensively detailed, its derivatives have been explored in this context. Substituted thiadiazolyl derivatives, for instance, have been investigated as potential DNA polymerase theta inhibitors. chem960.com The structural features of this compound make it a candidate for incorporation into more complex molecules designed to target the allosteric sites of Polθ. rcsb.org

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. acs.orgnih.gov It is produced by various bacteria, fungi, and plants and is associated with several infectious diseases and agricultural ammonia emissions. nih.gov The inhibition of urease is a key strategy for mitigating these effects. nih.gov

Derivatives of this compound have been evaluated for their urease inhibitory activity. In a study on (prop-2-ynyloxy)benzene derivatives, which share structural similarities, aniline derivatives showed some inhibitory activity, although generally less than phenol (B47542) derivatives. plos.org Specifically, aniline derivatives exhibited lower inhibition, with IC50 values for some compounds around 90 µg/ml. nih.gov The study suggested that the tertiary amine in these aniline derivatives might not chelate the nickel ions in the urease active site as effectively as other functional groups. plos.org

Anticancer and Antiviral Agent Development

The this compound scaffold is a valuable building block in the synthesis of novel anticancer and antiviral agents. Its ability to be incorporated into hybrid molecules has led to the development of compounds with enhanced cytotoxic and antiproliferative activities.

Hybrid molecules, which combine two or more pharmacophores, are a promising strategy in drug design to overcome drug resistance and improve efficacy. explorationpub.com this compound derivatives have been used to create such hybrids. For example, a synthetic compound, N-((3-Chloro-2-phenyl-6-quinoxalinyl)methyl)-3,4,5-trimethoxy-N-(2-propynyl)aniline, has been studied for its potential biological activities. ontosight.ai The complex structure, featuring a quinoxaline (B1680401) core attached to a substituted this compound moiety, suggests possible interactions with various biological targets relevant to cancer. ontosight.ai Quinoxaline derivatives themselves have been investigated for their ability to inhibit enzymes and signaling pathways critical in cancer progression. ontosight.ai

Another area of research involves the creation of hybrids that are cytotoxic to specific cancer cell lines. For instance, new triazole-coupled hybrids have been shown to have potent, dose-dependent cytotoxic effects against human breast cancer cell lines, with IC50 values in the sub-micromolar range. mdpi.com While not directly containing the this compound structure, these studies highlight the principle of using a linker, often derived from a propargyl group, to connect different pharmacophores to enhance anticancer activity. mdpi.com

Development of Quinazoline (B50416) Derivatives as Potential Therapeutic Agents

This compound is a key precursor in the synthesis of novel quinazoline derivatives investigated for their therapeutic potential. A significant area of this research has been the development of lipophilic inhibitors of thymidylate synthase (TS), a crucial enzyme in DNA synthesis and a well-established target for cancer therapy.

Researchers have synthesized a range of N-((3,4-dihydro-2-methyl-6-quinazolinyl)methyl)-N-prop-2-ynylaniline derivatives, systematically modifying the aniline ring with various substituents to enhance their inhibitory activity against both E. coli and human TS. mdpi.comgoogle.com The design of these compounds is based on structure-based drug design principles, using the X-ray crystal structure of E. coli TS to guide the synthesis of molecules that can effectively bind to the enzyme's active site. google.com

Key findings from these studies include:

Influence of Substituents: The placement of specific chemical groups on the aniline ring significantly impacts the compound's binding affinity. A 3-substituent like trifluoromethyl (CF3) or iodo can enhance binding by up to tenfold. google.com Similarly, a strong electron-withdrawing group, such as nitro (NO2) or trifluoromethanesulfonyl (CF3SO2), in the 4-position can increase binding by two orders of magnitude. google.com

Potent Inhibition: Several derivatives have demonstrated potent inhibition of human TS. For example, 3-chloro-N-((3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl)-4-(phenylsulfinyl)-N-(prop-2-ynyl)aniline showed a Ki (inhibition constant) of 27 nM. researchgate.net An even more potent sulfone derivative, 4-(N-((3,4-dihydro-2-methyl-6-quinazolinyl)methyl)-N-prop-2-ynylamino)phenyl phenyl sulfone, exhibited a Ki of 12 nM against human TS. researchgate.netnih.gov This latter compound was selected for further evaluation due to its significant inhibition of both TS and cell growth, demonstrating a 61% increase in the lifespan of mice with lymphoma. researchgate.net

The following table summarizes the activity of selected quinazoline derivatives synthesized using an this compound scaffold.

| Derivative Name | Target Enzyme | Activity (Ki) | Key Finding |

| 3-chloro-N-((3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl)-4-(phenylsulfinyl)-N-(prop-2-ynyl)aniline | Human TS | 27 nM | One of the best sulfoxide (B87167) inhibitors of human TS. researchgate.net |

| 4-(N-((3,4-dihydro-2-methyl-6-quinazolinyl)methyl)-N-prop-2-ynylamino)phenyl phenyl sulfone | Human TS | 12 nM | Showed potent TS inhibition and good cytotoxicity, leading to further antitumor testing. researchgate.netnih.gov |

| N-((3,4-dihydro-2-methyl-6-quinazolinyl)methyl)-N-prop-2-ynylaniline derivatives | Human TS | Varies | Lipophilic substituents on the aniline ring enhance binding affinity. google.com |

Table 1: Inhibitory activity of this compound-based quinazoline derivatives.

Research into Antiviral Indole (B1671886) Derivatives

The indole scaffold is recognized as a "privileged structure" in drug discovery, capable of binding to a wide array of biological receptors. frontiersin.orgjbr-pub.org.cn This has led to extensive research into indole derivatives for various therapeutic applications, including as antiviral agents. frontiersin.orgnih.gov The incorporation of an N-propargyl group, as seen in derivatives of this compound, is a strategy employed in the synthesis of novel antiviral compounds.

Studies have shown that N-propargylated indole derivatives can exhibit significant antiviral activity. For instance, Mannich bases derived from N-propargylated indoles condensed with triterpenic acids (oleanolic and glycyrrhetic acids) were synthesized and tested for their ability to inhibit the influenza A virus (H1N1). pmvpharma.com Several of these compounds were found to be the most effective against the virus, with IC50 values in the low micromolar range (7-10 μM) and low toxicity. pmvpharma.com Furthermore, one derivative also showed activity against a SARS-CoV-2 pseudovirus. pmvpharma.com

The indole nucleus is a component of several approved antiviral drugs and numerous compounds in clinical trials, targeting various stages of the viral life cycle, including entry, fusion, and replication by inhibiting viral enzymes like reverse transcriptase, integrase, and polymerase. frontiersin.org The versatility of the indole structure, combined with functional groups like the propargyl moiety, provides a rich field for the development of new antiviral therapies. jbr-pub.org.cnnih.gov

Reactivation of Mutant p53 Proteins (e.g., Y220C) for Tumor Suppression

The tumor suppressor protein p53 is inactivated by mutation in a large percentage of human cancers. google.comashpublications.org The Y220C mutation is one of the most common p53 mutations, creating a surface crevice that destabilizes the protein's structure and abrogates its tumor-suppressing function. google.comashpublications.orgwuxibiology.com A promising therapeutic strategy involves using small molecules to bind to this mutation-induced pocket, stabilizing the protein in its correct, wild-type conformation and restoring its function. ashpublications.orgacs.org

While this compound itself is not a direct reactivator, its derivatives have been synthesized in the context of developing such molecules. A patent for compounds aimed at restoring mutant p53 function describes the synthesis of an N-(prop-2-yn-l-yl)aniline derivative as part of the development of p53 reactivators. nih.gov This highlights the utility of the this compound scaffold in building more complex molecules for this specific therapeutic target.

Several small molecules have been identified that successfully reactivate the p53-Y220C mutant.

Rezatapopt (PC14586) is a first-in-class, orally available small molecule designed to selectively bind to the Y220C pocket. nih.govwikipedia.orgnih.gov This binding stabilizes the mutant protein, restoring its wild-type conformation and transcriptional activity, leading to tumor regression in preclinical models. acs.orgnih.govnih.govfrontiersin.org

Other compounds like PK7088 and H3 have also been identified through various screening methods, including AI-powered approaches. google.comwuxibiology.com These compounds have been shown to preferentially kill cancer cells with the p53-Y220C mutation by restoring its transcriptional functions, leading to cell-cycle arrest and apoptosis. google.comwuxibiology.com

This strategy of using small molecules to rescue the function of a mutated tumor suppressor represents a targeted approach to cancer therapy, and the this compound framework serves as a valuable component in the synthesis of potential candidates.

Precursors for Radiopharmaceuticals in Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used in clinical diagnostics, particularly in oncology. nih.govsmolecule.com The technique relies on radiopharmaceuticals, which are biologically active molecules labeled with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F). ontosight.ai The propargyl group (a prop-2-ynyl group) present in this compound is highly valuable in this field due to its utility in "click chemistry."

Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction used to link a radionuclide-carrying prosthetic group to a biomolecule. frontiersin.org this compound and its derivatives serve as ideal precursors for this process. For example, 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is explicitly described as a building block for synthesizing radiopharmaceuticals for PET imaging.

The general process involves:

Synthesizing a prosthetic group that contains an azide (B81097) moiety and is labeled with ¹⁸F (e.g., ¹⁸F-labeled azides). frontiersin.org

Reacting this ¹⁸F-azide with a precursor molecule containing a terminal alkyne (the propargyl group), such as an this compound derivative.

The "click" reaction forms a stable triazole ring, covalently linking the ¹⁸F label to the targeting molecule.

This method is advantageous because the reaction conditions are generally mild, which is crucial for sensitive biological molecules. The propargyl group's presence makes this compound a versatile platform for developing novel PET tracers for imaging various biological targets.

Antibacterial and Antioxidant Investigations of this compound Derivatives

Derivatives of this compound have been synthesized and evaluated for their potential as antibacterial and antioxidant agents. In one study, a series of (prop-2-ynyloxy)benzene and N-(prop-2-ynyl)aniline derivatives were prepared and tested for their biological activities. smolecule.com

The research found that while phenol-based derivatives generally showed better yields and activity, certain aniline derivatives also demonstrated notable effects. smolecule.com The antibacterial and antioxidant (nitric oxide scavenging) activities were assessed, revealing structure-activity relationships.

Key findings include:

Antibacterial Activity: A phenolic derivative, 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, was identified as a potent antibacterial agent against Bacillus subtilis. smolecule.com Aniline derivatives generally showed lower inhibitory activity compared to their phenolic counterparts in this study. smolecule.com

The following table summarizes the biological activities of selected propargyl derivatives from the study.

| Compound Type | Activity Tested | Result |

| 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene (Phenolic derivative) | Antibacterial (B. subtilis) | Potent inhibition (IC50 = 79.9 µg/ml). smolecule.com |

| Aniline derivatives | Antibacterial | Lower inhibitory activity compared to phenolic derivatives. smolecule.com |

| Aniline derivatives | NO Scavenging (Antioxidant) | Lower inhibitory activity compared to phenolic derivatives. smolecule.com |

Table 2: Antibacterial and antioxidant findings for this compound related derivatives.

Role in Materials Science and Polymer Chemistry

Utilization as Monomers for Polymeric Compounds

N-prop-2-ynylaniline serves as a fundamental building block for the synthesis of a range of polymeric compounds. The polymerization of this monomer can be achieved through various methods, primarily by targeting the aniline (B41778) nitrogen and the phenyl ring, similar to the polymerization of other aniline derivatives.

One of the common methods for polymerizing aniline and its derivatives is oxidative polymerization . In this process, a chemical oxidant or an electrochemical potential is used to initiate the polymerization of the monomer. While specific studies detailing the oxidative polymerization of this compound are not extensively documented in publicly available research, the general mechanism for aniline polymerization involves the formation of radical cations that subsequently couple to form polymer chains. The resulting polymer, poly(this compound), would be expected to possess a conjugated backbone similar to that of polyaniline, which is known for its electrical conductivity.

Another potential route for polymerization is through electrochemical methods . Electropolymerization allows for the direct formation of a polymer film on an electrode surface, offering control over the film's thickness and morphology. For aniline and its derivatives, electropolymerization is typically carried out in an acidic medium. The application of an anodic potential initiates the oxidation of the monomer, leading to the growth of a polymer film.

The propargyl group in this compound introduces an additional reactive site that can be utilized for polymerization or post-polymerization modification. For instance, the terminal alkyne can participate in "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction could be employed to create well-defined polymer architectures, including linear polymers, branched polymers, and cross-linked networks.

The table below summarizes potential polymerization methods for this compound, drawing parallels from the polymerization of other aniline derivatives.

| Polymerization Method | Initiator/Catalyst | Potential Polymer Structure | Key Features |

| Oxidative Polymerization | Chemical Oxidants (e.g., Ammonium Persulfate) | Linear or branched polyaniline backbone with pendant propargyl groups. | Can produce bulk quantities of the polymer. Properties are influenced by reaction conditions. |

| Electropolymerization | Anodic Potential | Polymer film deposited on an electrode surface. | Offers control over film thickness and morphology. |

| Click Chemistry Polymerization | Copper(I) Catalyst (for CuAAC) | 1,2,3-triazole linkages in the polymer backbone or as cross-links. | High efficiency and selectivity, allowing for the synthesis of well-defined polymer architectures. |

Design and Fabrication of Functional Materials

The unique chemical structure of polymers derived from this compound opens up possibilities for the design and fabrication of a variety of functional materials. The conjugated polyaniline backbone, combined with the reactive pendant propargyl groups, allows for the development of materials with tunable electronic, optical, and chemical properties.

Conducting Polymers and Sensors: Polyaniline is a well-known conducting polymer, and it is anticipated that poly(this compound) would also exhibit electrical conductivity. This property makes it a candidate for applications in electronic devices, such as sensors. The conductivity of polyaniline-based materials is sensitive to changes in their environment, such as pH, humidity, and the presence of certain chemical vapors. This responsiveness can be harnessed to create chemical sensors. The propargyl groups on the polymer backbone could be further functionalized to introduce specific recognition sites, enhancing the selectivity and sensitivity of the sensor.

Corrosion Protection Coatings: Polyaniline has been extensively studied for its ability to protect metals from corrosion. When coated on a metal surface, polyaniline can form a passive layer that inhibits corrosion. Polymers based on this compound could potentially be used in advanced corrosion-resistant coatings. The pendant propargyl groups could be utilized for cross-linking, which would enhance the barrier properties and durability of the coating.

Functional Membranes and Surfaces: The ability to functionalize the propargyl groups via click chemistry provides a powerful tool for modifying the surface properties of materials. For example, hydrophilic or hydrophobic molecules could be attached to the polymer backbone to control the wettability of a surface. This could be useful in the fabrication of membranes for separation processes or in the development of biocompatible materials.

The table below outlines potential applications of functional materials derived from this compound.

| Application Area | Functional Property | Role of this compound Polymer |

| Chemical Sensors | Electrical Conductivity, Chemical Reactivity | The conjugated backbone provides conductivity that changes in response to analytes. The propargyl groups allow for functionalization to enhance selectivity. |

| Corrosion Protection | Passivation, Barrier Properties | Forms a protective layer on metal surfaces. Propargyl groups can be used for cross-linking to improve coating density and adhesion. |

| Functional Surfaces | Tunable Surface Chemistry | The polymer can be grafted onto surfaces, and the propargyl groups can be modified to control properties like wettability and biocompatibility. |

| Advanced Polymer Architectures | Cross-linking, Grafting | The propargyl group is a versatile handle for creating complex polymer structures through reactions like click chemistry. |

Advancements in Catalysis and Ligand Design Featuring this compound

The chemical compound this compound and its derivatives are emerging as versatile building blocks in the field of catalysis and coordination chemistry. The presence of both an aniline moiety and a terminal alkyne group provides multiple coordination sites and opportunities for synthetic modification, making it a valuable precursor for the development of novel ligands. This article explores the contributions of this compound to catalysis, with a specific focus on its applications in coordination chemistry and the design of innovative chiral ligand platforms.

Advanced Spectroscopic Characterization and Structural Elucidation of N Prop 2 Ynylaniline Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of N-prop-2-ynylaniline derivatives. By analyzing the magnetic properties of atomic nuclei, various NMR experiments provide detailed information about the molecular skeleton, electronic distribution, and intermolecular binding events.

¹H-NMR Analysis for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides definitive confirmation of the molecular structure of this compound analogues by identifying the chemical environment, number, and connectivity of protons. The spectrum of an this compound derivative typically displays characteristic signals corresponding to the aromatic, amine, methylene (propargylic), and terminal alkyne protons.

The key diagnostic signals include:

Aromatic Protons (Ar-H): These protons typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 6.5 and 8.0 ppm. The specific chemical shifts and splitting patterns are highly dependent on the substitution pattern of the aniline (B41778) ring.

Amine Proton (N-H): The N-H proton signal is often a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the nitrogen atom and the alkyne group typically appear as a doublet. For instance, in 4,5-dimethyl-2-nitro-N-(prop-2-yn-1-yl)aniline, this signal is a doublet of doublets at δ 4.11 ppm. rsc.org

Alkynyl Proton (≡C-H): The terminal acetylenic proton is highly characteristic, appearing as a triplet in the upfield region, typically around δ 2.2-2.3 ppm. This splitting is due to the small long-range coupling with the methylene protons. In 4,5-dimethyl-2-nitro-N-(prop-2-yn-1-yl)aniline, this signal is observed as a triplet at δ 2.29 ppm. rsc.org

The integration of these signals confirms the relative number of protons in each environment, while the coupling constants (J values) provide information about the connectivity of adjacent protons, solidifying the structural assignment.

Table 1: Representative ¹H-NMR Data for this compound Analogues

| Compound | Aromatic Protons (δ, ppm) | Methylene Protons (δ, ppm) | Alkynyl Proton (δ, ppm) | Other Signals (δ, ppm) |

|---|---|---|---|---|

| 4,5-dimethyl-2-nitro-N-(prop-2-yn-1-yl)aniline | 6.74 (s, 1H), 7.97 (s, 1H) | 4.11 (dd, 2H) | 2.29 (t, 1H) | 8.02 (br s, 1H, NH), 2.31 (s, 3H, CH₃), 2.21 (s, 3H, CH₃) |

| 2-nitro-N-(pent-2-yn-1-yl)aniline | 6.70-8.18 (m, 4H) | 4.07 (dt, 2H) | - | 8.09 (br s, 1H, NH), 2.19 (qt, 2H, -CH₂-CH₃), 1.12 (t, 3H, -CH₂-CH₃) |

¹³C-NMR Investigations for Electronic Properties and Activity Correlation

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, making ¹³C-NMR a powerful tool for probing the electronic properties of this compound analogues.

Key carbon signals and their interpretation include:

Aromatic Carbons: These signals appear in the δ 110-150 ppm range. The chemical shifts of the ring carbons are influenced by the electronic effects of substituents. Electron-withdrawing groups (e.g., -NO₂) cause a downfield shift (deshielding) of the carbons they are attached to, as well as the ortho and para carbons. Conversely, electron-donating groups cause an upfield shift (shielding).

Alkynyl Carbons: The two sp-hybridized carbons of the alkyne group are particularly informative. The terminal carbon (≡C-H) typically resonates around δ 71-72 ppm, while the internal carbon (-C≡) appears further downfield at approximately δ 79-81 ppm. For example, in 4,5-dimethyl-2-nitro-N-(prop-2-yn-1-yl)aniline, these carbons appear at δ 72.0 and 79.3 ppm, respectively. rsc.org

Methylene Carbon (-CH₂-): The propargylic carbon signal is found in the upfield region, typically between δ 32-35 ppm. rsc.org

By correlating the ¹³C chemical shifts with substituent parameters (e.g., Hammett constants), it is possible to quantify the electronic effects within a series of analogues. These electronic properties can then be correlated with biological activity or chemical reactivity, providing valuable structure-activity relationship (SAR) insights.

Table 2: Representative ¹³C-NMR Data for this compound Analogues

| Compound | Aromatic Carbons (δ, ppm) | Alkynyl Carbons (δ, ppm) | Methylene Carbon (δ, ppm) | Other Signals (δ, ppm) |

|---|---|---|---|---|

| 4,5-dimethyl-2-nitro-N-(prop-2-yn-1-yl)aniline | 114.4, 125.6, 126.6, 130.8, 142.7, 147.3 | 72.0, 79.3 | 32.6 | 20.8 (CH₃), 18.6 (CH₃) |

| N-(prop-2-yn-1-yl)-1,2-phenylenediamine | 113.0, 116.6, 120.1, 120.5, 135.1, 136.2 | 71.6, 81.2 | 34.0 | - |

Protein-Observed NMR for Ligand Binding Assessment

Protein-observed NMR techniques are powerful for studying the interactions between small molecule ligands, such as this compound analogues, and their protein targets. nih.govnih.gov These experiments monitor changes in the NMR spectrum of the protein upon addition of the ligand.

One of the most common methods is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This technique requires the protein to be isotopically labeled with ¹⁵N. The resulting 2D spectrum displays a peak for each N-H bond in the protein backbone, effectively serving as a fingerprint of the protein's folded state. bohrium.com

When a ligand binds to the protein, the chemical environment of the amino acid residues at the binding site is altered. This change is detected as a shift in the position of the corresponding peaks in the HSQC spectrum, an effect known as Chemical Shift Perturbation (CSP). bohrium.comresearchgate.net By mapping these perturbations onto the protein's structure, the ligand binding site can be identified. Furthermore, by titrating the ligand into the protein sample and monitoring the chemical shift changes, the dissociation constant (K_d), a measure of binding affinity, can be determined. researchgate.netresearchgate.net This approach allows for the screening of this compound analogues to identify which compounds bind to a target protein and provides atomic-level information about the binding event.

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysis (e.g., EIMS, ESI-IT)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of this compound analogues. High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. When subjected to ionization methods like Electron Impact (EI), the molecular ion can undergo fragmentation in a predictable manner. Common fragmentation pathways for this compound analogues may include:

α-Cleavage: The bond between the methylene carbon and the aniline ring can break, leading to the formation of a stable benzylic-type cation.

Loss of the Propargyl Group: Cleavage of the N-CH₂ bond results in the loss of a propargyl radical (•CH₂C≡CH) and the formation of an anilinium radical cation.

Fragmentation of the Aniline Ring: The aromatic ring itself can undergo characteristic fragmentation, such as the loss of HCN.

Tandem mass spectrometry (MS/MS) experiments, performed on instruments like ion traps (IT), can isolate the molecular ion and induce fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed, providing detailed structural information and confirming the connectivity of the molecule. This fragmentation data is invaluable for distinguishing between isomers and identifying unknown analogues in complex mixtures. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound analogues. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound derivatives, the most important diagnostic absorption bands are:

N-H Stretch: The N-H stretching vibration of the secondary amine typically appears as a sharp, medium-intensity band in the range of 3300-3500 cm⁻¹. libretexts.orgpressbooks.pub The exact position and broadness of this peak can indicate the extent of intermolecular hydrogen bonding. For instance, the IR spectrum of 4,5-dimethyl-2-nitro-N-(prop-2-yn-1-yl)aniline shows a distinct N-H stretch at 3381 cm⁻¹. rsc.org

Terminal Alkyne ≡C-H Stretch: A sharp and relatively strong absorption band around 3300 cm⁻¹ is a clear indicator of a terminal alkyne (≡C-H). libretexts.orglibretexts.org

Alkyne C≡C Stretch: The carbon-carbon triple bond stretch is found in the 2100-2260 cm⁻¹ region. libretexts.orglibretexts.org This band is often of weak to medium intensity.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds appear in the 650-1000 cm⁻¹ region and can provide information about the substitution pattern on the aniline ring. libretexts.org

By analyzing the presence, position, and shape of these characteristic bands, IR spectroscopy provides rapid confirmation of the presence of the aniline, secondary amine, and terminal propargyl functionalities.

Table 3: Characteristic IR Absorption Frequencies for this compound Analogues

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Example Compound Data (cm⁻¹) |

|---|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 | 3381 (in 4,5-dimethyl-2-nitro-N-(prop-2-yn-1-yl)aniline) |

| ≡C-H (Alkyne) | Stretch | ~3300 | 3289 (in N-(prop-2-yn-1-yl)-1,2-phenylenediamine) |

| C≡C (Alkyne) | Stretch | 2100 - 2260 | Not always prominent, but expected in this region |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which a definitive molecular structure can be modeled. nih.govuchicago.edu

A crystal structure analysis of an this compound analogue would provide a wealth of information, including:

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, confirming the molecular geometry.

Intermolecular Interactions: A detailed picture of how molecules pack together in the crystal lattice. This includes the identification of hydrogen bonds (e.g., N-H···N or N-H···π interactions), π-π stacking interactions between aromatic rings, and van der Waals forces. researchgate.netmdpi.com

Determination of Molecular and Crystal Structures

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. The structural solution is then refined to achieve the best possible fit with the experimental data.

A key example is the structural elucidation of N-Phenyl-N-(3-phenylprop-2-ynyl)aniline, an analogue of this compound. Crystals suitable for X-ray analysis were obtained by the slow evaporation of a solution of the compound. nih.gov The crystallographic data obtained from the analysis confirmed the molecular structure and provided precise parameters for its crystal lattice.

The crystal structure of N-Phenyl-N-(3-phenylprop-2-ynyl)aniline was solved using direct methods and refined by full-matrix least-squares procedures. nih.govspast.org The analysis revealed that the compound crystallizes in the monoclinic system. nih.gov The detailed crystal data and refinement statistics for this analogue are summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C21H17N |

| Formula Weight (Mr) | 283.36 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 11.376 (1) Å b = 5.7287 (5) Å c = 13.409 (1) Å β = 111.276 (3)° |

| Volume (V) | 814.30 (12) Å3 |

| Z (Molecules per unit cell) | 2 |

| Temperature (T) | 298 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 5689 |

| Independent Reflections | 1953 |

| Final R-indices [I > 2σ(I)] | R1 = 0.055, wR2 = 0.141 |

Analysis of Dihedral Angles and Intermolecular Interactions (e.g., C-H···N Hydrogen Bonding)

The detailed structural data obtained from X-ray crystallography allows for a thorough analysis of key geometric parameters, such as dihedral angles, and the subtle intermolecular forces that govern the crystal packing.

In the case of N-Phenyl-N-(3-phenylprop-2-ynyl)aniline, a significant feature of its molecular geometry is the relative orientation of the two phenyl rings attached to the nitrogen atom. The dihedral angle between the planes of these two rings was determined to be 72.5 (1)°. nih.gov This twisted conformation is a critical aspect of the molecule's three-dimensional shape.

Intermolecular interactions are fundamental to understanding how molecules arrange themselves in the solid state. These interactions, while weaker than covalent bonds, dictate the final crystal structure and influence the material's physical properties. nih.gov In aniline derivatives, hydrogen bonding is a particularly important type of intermolecular interaction. The amino group can act as a hydrogen bond donor, forming N-H···N or N-H···O bonds, while the nitrogen atom itself can act as a hydrogen bond acceptor. acs.orgresearchgate.net

While strong hydrogen bonds like N-H···N are common, weaker interactions such as C-H···N hydrogen bonds can also play a significant role in the crystal packing of nitrogen-containing heterocyclic compounds. These interactions involve a hydrogen atom attached to a carbon atom acting as the donor and a nitrogen atom as the acceptor.

However, in the specific crystal structure of N-Phenyl-N-(3-phenylprop-2-ynyl)aniline, the analysis indicated no remarkable or strong, specific intermolecular interactions. nih.gov The packing of the molecules in the crystal is therefore likely governed by more diffuse, non-directional van der Waals forces rather than strong, specific hydrogen or halogen bonds. The absence of strong directing interactions like classical hydrogen bonds is a key finding in the structural analysis of this particular analogue.

The table below summarizes the key geometric and interaction data for the studied this compound analogue.

| Parameter | Value/Observation | Reference |

|---|---|---|

| Dihedral Angle (N-bound Phenyl Rings) | 72.5 (1)° | nih.gov |

| Dominant Intermolecular Interactions | No remarkable interactions noted; packing dominated by van der Waals forces. | nih.gov |

Emerging Research Directions and Future Perspectives for N Prop 2 Ynylaniline

Integration with Sustainable and Green Chemistry Principles

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and application of N-prop-2-ynylaniline and related compounds.

Research in this area is focused on developing environmentally benign synthetic routes to N-alkynyl anilines. Traditional methods often rely on harsh reaction conditions and stoichiometric amounts of hazardous reagents. In contrast, modern approaches emphasize the use of catalytic systems that are efficient, selective, and recyclable. For instance, the development of metal- and oxidant-free electrochemical methods for the synthesis of related 3-selanyl/tellanylquinolines from N-(2-alkynyl)anilines highlights a move towards more sustainable chemical transformations researchgate.net.

Future efforts in this domain are likely to concentrate on:

Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring the synthesis of this compound from bio-based starting materials.

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. A recent review highlights the use of green solvents and catalysts in the synthesis of 1,2,4-thiadiazoles, a principle applicable to related nitrogen-containing heterocycles mdpi.com.

Exploration of Novel Photochemical Transformation Pathways

The study of the photochemical behavior of N-alkylanilines has revealed intriguing rearrangement reactions, and similar explorations with this compound could unlock novel synthetic methodologies acs.orgacs.org. The presence of both the aniline (B41778) ring and the propargyl group offers multiple sites for photochemical activation.

Upon ultraviolet irradiation, N-alkylanilines have been shown to undergo photo-rearrangement, leading to the formation of ring-alkylated anilines acs.orgacs.org. This process, known as the photochemical Hofmann-Martius rearrangement, involves the fission of the alkyl-N bond followed by substitution on the aromatic ring. Investigating similar reactions with this compound could provide a direct route to novel substituted anilines and quinoline (B57606) derivatives.

Recent advancements in photoredox catalysis and organocatalysis are enabling highly enantioselective multifunctionalization of alkynes nih.gov. Merging photochemistry with chiral catalysts could allow for the asymmetric transformation of this compound into valuable chiral building blocks for pharmaceuticals and agrochemicals.

Future research is anticipated to focus on:

Mechanism Elucidation: Detailed mechanistic studies to understand the excited state dynamics and reaction pathways of this compound upon photoexcitation.

Catalyst Development: The design of novel photocatalysts that can selectively activate different parts of the molecule, leading to controlled and diverse product formation.

Synthetic Applications: The application of these photochemical transformations in the synthesis of complex molecular architectures and biologically active compounds.

Advancement in Functional Material Development

The unique electronic and structural features of this compound make it a promising candidate for the development of advanced functional materials. The aniline moiety is a well-known precursor for conducting polymers like polyaniline, while the terminal alkyne group can participate in a variety of polymerization and modification reactions.

The polymerization of aniline derivatives has been extensively studied to produce materials with interesting electronic and optical properties nih.govresearchgate.netnih.gov. The presence of the propargyl group in this compound offers a reactive handle for post-polymerization modification through "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition. This allows for the facile introduction of various functional groups onto the polymer backbone, tuning its properties for specific applications.

Furthermore, the rigid and linear nature of the alkyne unit can be exploited to create polymers with defined architectures, such as helical structures or conjugated networks. These materials could find applications in:

Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Sensors: The development of chemical sensors based on the changes in the optical or electronic properties of this compound-based polymers upon interaction with analytes nih.govresearchgate.net.

Smart Coatings: The creation of responsive materials that change their properties in response to external stimuli such as light, heat, or pH.

The table below summarizes potential functional materials derived from this compound and their prospective applications.

| Material Type | Potential Synthesis Route | Potential Application |

| Functionalized Polyanilines | Oxidative polymerization followed by click chemistry | Chemical Sensors, Anti-corrosion Coatings |

| Conjugated Polymers | Sonogashira or Glaser coupling | Organic Electronics, Optoelectronics |

| Cross-linked Networks | Thermal or catalytic polymerization of the alkyne | High-performance Thermosets, Porous Materials |

Novel Applications in Biological and Medicinal Sciences

Propargylamines are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities researchgate.net. The propargyl group in this compound can act as a key pharmacophore, leading to the development of novel therapeutic agents.

Derivatives of propargylamine have been investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease researchgate.net. The mechanism of action often involves the inhibition of enzymes like monoamine oxidases (MAOs). The N-propargyl moiety can act as an irreversible inhibitor of these enzymes.

The synthesis of N-hydroxy-N-propargylamide derivatives of ferulic acid has been reported, with some compounds showing inhibitory activity against cholinesterases and MAOs, highlighting the potential of the N-propargyl scaffold in designing multifunctional ligands for neurodegenerative disorders nih.gov.

Furthermore, the alkyne functionality in this compound can be utilized for the synthesis of 1,2,3-triazole derivatives via click chemistry. This approach has been used to create libraries of compounds for screening against various biological targets, including cancer cell lines and pathogenic microbes nih.gov.

Future research in this area will likely involve:

Lead Optimization: The rational design and synthesis of this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

Target Identification: The use of chemoproteomics and other advanced techniques to identify the biological targets of novel this compound-based compounds.

Drug Delivery: The incorporation of this compound-containing moieties into drug delivery systems to enhance their efficacy and reduce side effects.

The table below details some of the investigated biological activities of related propargylamine and aniline derivatives.

| Compound Class | Biological Activity | Potential Therapeutic Area |

| Propargylamines | Monoamine Oxidase (MAO) Inhibition | Neurodegenerative Diseases |

| N-Arylpropargylamides | Cholinesterase Inhibition | Alzheimer's Disease |

| 1,2,3-Triazole Derivatives | Anticancer, Antimicrobial | Oncology, Infectious Diseases |

| Salicylanilide-based Peptidomimetics | Antibacterial | Infectious Diseases mdpi.com |

Q & A

Q. What are the standard synthetic routes for N-prop-2-ynylaniline, and how can their reproducibility be ensured?

Methodological Answer:

- Common synthetic methods include nucleophilic substitution or coupling reactions between aniline derivatives and propargyl halides. To ensure reproducibility, document reaction parameters (temperature, solvent, catalyst loading, and reaction time) in detail. Use high-purity reagents and validate product identity via H/C NMR, IR spectroscopy, and melting point analysis. For multi-step syntheses, isolate and characterize intermediates. Provide raw spectral data and purity metrics (e.g., HPLC chromatograms) in supplementary materials to enable replication .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be addressed?

Methodological Answer:

- Prioritize H NMR for proton environment analysis, C NMR for carbon backbone confirmation, and IR for detecting alkyne (C≡C) stretches (~2100 cm). If spectral contradictions arise (e.g., unexpected peaks), cross-validate with mass spectrometry (HRMS) and computational simulations (DFT) to resolve ambiguities. For example, overlapping NMR signals can be decoupled using 2D techniques (COSY, HSQC) or solvent variation .

Q. How should researchers design controlled experiments to study the stability of this compound under varying conditions?

Methodological Answer:

- Use a factorial design to test stability under light, oxygen, temperature, and humidity. For each condition, prepare triplicate samples and monitor degradation via TLC, UV-Vis spectroscopy, or GC-MS at regular intervals. Include inert-atmosphere controls (e.g., argon) and light-exclusion setups. Statistically analyze degradation rates using ANOVA to identify significant variables .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction yields of this compound derivatives across different studies?

Methodological Answer:

- Systematically replicate published protocols while controlling for variables like reagent purity, equipment calibration, and atmospheric conditions. Compare yields using standardized metrics (e.g., isolated yield vs. conversion efficiency). If discrepancies persist, employ sensitivity analysis to identify critical parameters (e.g., catalyst aging, moisture content). Publish negative results and raw data to clarify reproducibility challenges .

Q. How can computational modeling optimize the regioselectivity of this compound in click chemistry applications?

Methodological Answer:

- Apply density functional theory (DFT) to predict transition states and thermodynamic favorability for competing reaction pathways (e.g., 1,3- vs. 1,4-regioselectivity in cycloadditions). Validate models experimentally using H NMR kinetic studies and X-ray crystallography of products. Correlate computational activation energies with experimental selectivity ratios to refine predictive accuracy .

Q. What methodologies are recommended for analyzing the electronic effects of substituents on this compound’s reactivity?

Methodological Answer:

- Synthesize a series of para- and meta-substituted derivatives (e.g., -NO, -OCH) and measure Hammett substituent constants () via UV-Vis spectroscopy or potentiometric titration. Pair experimental data with NBO (Natural Bond Orbital) analysis to quantify electron donation/withdrawal effects. Use multivariate regression to link substituent effects to reaction kinetics .

Data Analysis and Reporting

Q. What frameworks are effective for reconciling contradictory mechanistic proposals for this compound-mediated reactions?

Methodological Answer:

- Combine kinetic isotope effects (KIE), stereochemical probes, and in situ spectroscopy (e.g., Raman) to discriminate between mechanisms (e.g., radical vs. polar pathways). Perform Eyring analysis to compare activation parameters (, ) with theoretical models. Publish a comparative table summarizing evidence for/against each hypothesis .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with NIH guidelines when reporting this compound preclinical studies?

Methodological Answer:

- Disclose synthesis protocols, purity assays, and stability data in alignment with NIH’s rigor and reproducibility standards. Use ARRIVE guidelines for animal studies or MIACE (Minimum Information About a Chemical Experiment) for in vitro work. Archive characterization data in public repositories (e.g., ChemSpider) with persistent identifiers .

Q. What steps minimize confirmation bias in structure-activity relationship (SAR) studies of this compound analogs?

Methodological Answer:

- Implement blinded data analysis, where collaborators independently interpret spectral or biological data. Pre-register hypotheses and analytical methods on platforms like Open Science Framework. Use negative control compounds and orthogonal assays (e.g., enzymatic vs. cellular) to validate SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|